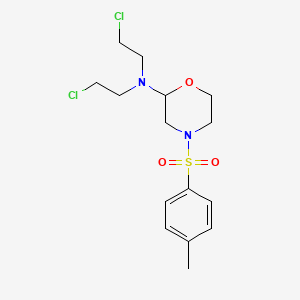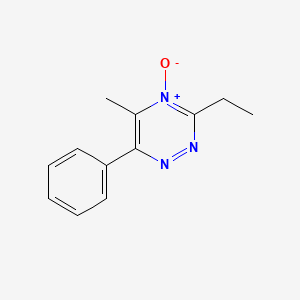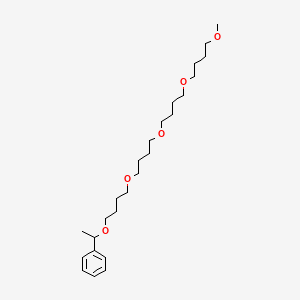
23-Phenyl-2,7,12,17,22-pentaoxatetracosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-Phenyl-2,7,12,17,22-pentaoxatetracosane is an organic compound with the molecular formula C25H44O5 It is a complex molecule that features a phenyl group attached to a long chain of ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 23-Phenyl-2,7,12,17,22-pentaoxatetracosane typically involves multi-step organic reactions. One common approach is the stepwise etherification of a phenyl-substituted alcohol with ethylene oxide or similar reagents under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
23-Phenyl-2,7,12,17,22-pentaoxatetracosane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
科学的研究の応用
23-Phenyl-2,7,12,17,22-pentaoxatetracosane has diverse applications in scientific research:
Chemistry: Used as a model compound to study etherification reactions and the behavior of long-chain ethers.
Biology: Investigated for its potential role in biological membranes and as a component in synthetic lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
作用機序
The mechanism of action of 23-Phenyl-2,7,12,17,22-pentaoxatetracosane involves its interaction with molecular targets through its ether linkages and phenyl group. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function.
類似化合物との比較
Similar Compounds
23-Phenyl-2,7,12,17,22-pentaoxatetracosane: Unique due to its specific arrangement of ether linkages and phenyl group.
Polyethylene glycol (PEG): Similar in having ether linkages but lacks the phenyl group.
Phenyl ether: Contains a phenyl group and ether linkage but is much simpler in structure.
Uniqueness
This compound stands out due to its combination of a long ether chain and a phenyl group, providing unique amphiphilic properties and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
64710-45-8 |
|---|---|
分子式 |
C25H44O5 |
分子量 |
424.6 g/mol |
IUPAC名 |
1-[4-[4-[4-(4-methoxybutoxy)butoxy]butoxy]butoxy]ethylbenzene |
InChI |
InChI=1S/C25H44O5/c1-24(25-14-4-3-5-15-25)30-23-13-12-22-29-21-11-10-20-28-19-9-8-18-27-17-7-6-16-26-2/h3-5,14-15,24H,6-13,16-23H2,1-2H3 |
InChIキー |
WBMXWLVXMSFQCY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)OCCCCOCCCCOCCCCOCCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


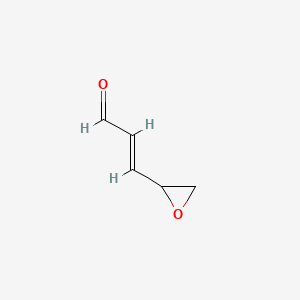
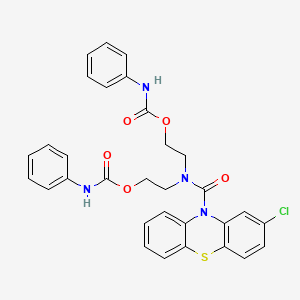
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
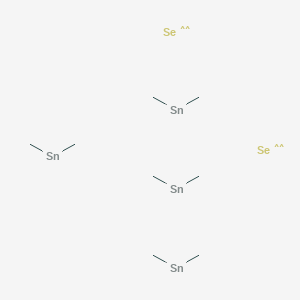
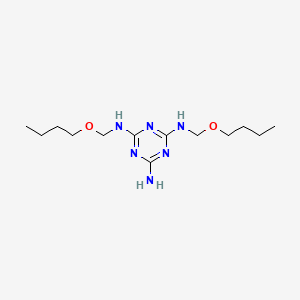
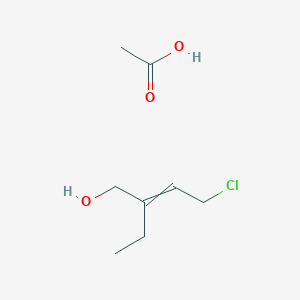
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

